Cas no 2870706-97-9 (4-Ethyl-3-ethynyl-1H-pyrazole)

4-エチル-3-エチニル-1H-ピラゾールは、ピラゾール骨格にエチニル基とエチル基が導入された有機化合物です。分子式はC7H8N2で、分子量は120.15 g/molです。この化合物は、医薬品中間体や有機合成のビルディングブロックとしての応用が期待されます。特に、エチニル基の反応性を活かしたカップリング反応や環化反応への利用が可能です。また、ピラゾール環の特性から生体活性物質の開発にも有用です。高い純度と安定性を備えており、研究用途に適しています。

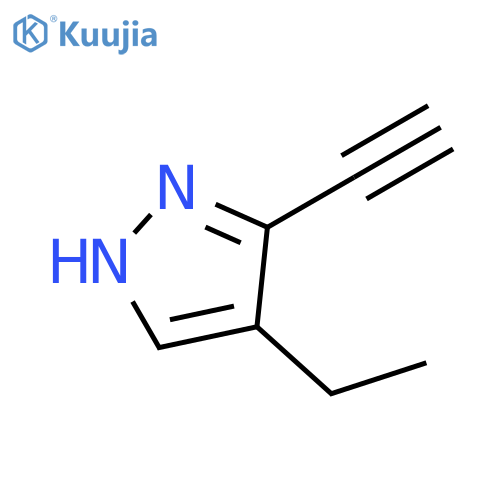

4-Ethyl-3-ethynyl-1H-pyrazole structure

商品名:4-Ethyl-3-ethynyl-1H-pyrazole

CAS番号:2870706-97-9

MF:C7H8N2

メガワット:120.151821136475

CID:6423660

4-Ethyl-3-ethynyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-Ethyl-3-ethynyl-1H-pyrazole

-

- インチ: 1S/C7H8N2/c1-3-6-5-8-9-7(6)4-2/h2,5H,3H2,1H3,(H,8,9)

- InChIKey: PCTHLWDLZJTEOG-UHFFFAOYSA-N

- ほほえんだ: N1C=C(CC)C(C#C)=N1

じっけんとくせい

- 密度みつど: 1.06±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 270.6±28.0 °C(Predicted)

- 酸性度係数(pKa): 13.16±0.50(Predicted)

4-Ethyl-3-ethynyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37467984-0.5g |

4-ethyl-3-ethynyl-1H-pyrazole |

2870706-97-9 | 95.0% | 0.5g |

$1043.0 | 2025-03-16 | |

| Enamine | EN300-37467984-0.05g |

4-ethyl-3-ethynyl-1H-pyrazole |

2870706-97-9 | 95.0% | 0.05g |

$912.0 | 2025-03-16 | |

| Enamine | EN300-37467984-0.1g |

4-ethyl-3-ethynyl-1H-pyrazole |

2870706-97-9 | 95.0% | 0.1g |

$956.0 | 2025-03-16 | |

| Enamine | EN300-37467984-2.5g |

4-ethyl-3-ethynyl-1H-pyrazole |

2870706-97-9 | 95.0% | 2.5g |

$2127.0 | 2025-03-16 | |

| Enamine | EN300-37467984-0.25g |

4-ethyl-3-ethynyl-1H-pyrazole |

2870706-97-9 | 95.0% | 0.25g |

$999.0 | 2025-03-16 | |

| Enamine | EN300-37467984-5.0g |

4-ethyl-3-ethynyl-1H-pyrazole |

2870706-97-9 | 95.0% | 5.0g |

$3147.0 | 2025-03-16 | |

| Enamine | EN300-37467984-10.0g |

4-ethyl-3-ethynyl-1H-pyrazole |

2870706-97-9 | 95.0% | 10.0g |

$4667.0 | 2025-03-16 | |

| Enamine | EN300-37467984-1.0g |

4-ethyl-3-ethynyl-1H-pyrazole |

2870706-97-9 | 95.0% | 1.0g |

$1086.0 | 2025-03-16 |

4-Ethyl-3-ethynyl-1H-pyrazole 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

2870706-97-9 (4-Ethyl-3-ethynyl-1H-pyrazole) 関連製品

- 249916-07-2(Borreriagenin)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量